

Application of Aprepitant in Positron Emission Tomography (PET) Imaging Studies

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Compound of Interest		
Compound Name:	Aprepitant	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

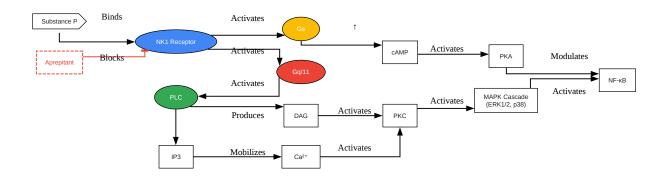
Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor, which is the primary receptor for the neuropeptide Substance P. The Substance P/NK1R system is implicated in various physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that allows for the in vivo assessment of receptor occupancy. By using radiolabeled tracers that bind to the NK1 receptor, PET imaging can be employed to determine the degree to which a drug, such as aprepitant, occupies these receptors in the brain and other tissues. This information is crucial for drug development, as it helps in understanding dose-response relationships, confirming the mechanism of action, and guiding dose selection for clinical trials.

Radiolabeled forms of NK1R antagonists, such as [18F]FE-SPA-RQ and [18F]MK-0999, have been successfully used in both preclinical and clinical PET studies to measure NK1 receptor occupancy by **aprepitant**. These studies have been instrumental in establishing the relationship between **aprepitant** plasma concentrations and its target engagement in the central nervous system.

Signaling Pathways and Experimental Workflow



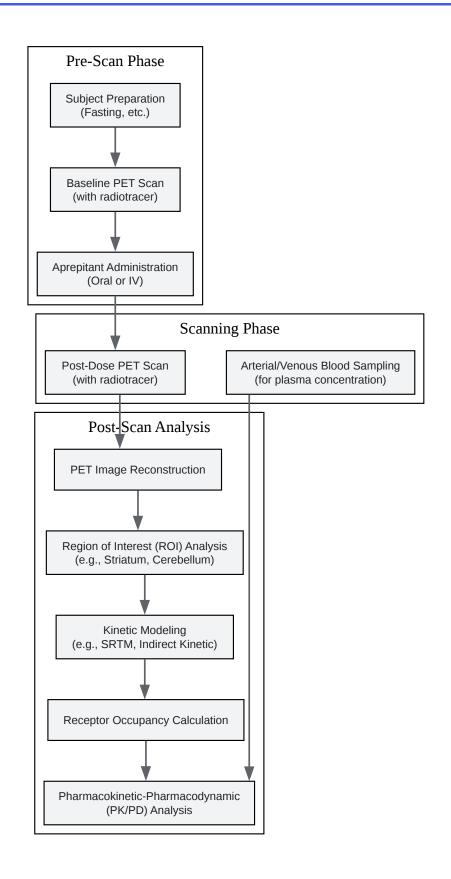
The following diagrams illustrate the neurokinin-1 receptor signaling pathway and a typical experimental workflow for an **aprepitant** PET imaging study.



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Figure 1: Neurokinin-1 Receptor Signaling Pathway.





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Figure 2: Experimental Workflow for Aprepitant PET Imaging.



Quantitative Data Summary

The following tables summarize quantitative data from key preclinical and clinical PET studies investigating **aprepitant**'s NK1 receptor occupancy.

Table 1: Preclinical NK1 Receptor Occupancy of **Aprepitant** in Gerbils[1][2]

Aprepitant Dose (mg/kg, oral)	Striatal NK1 Receptor Occupancy (%)	Plasma Aprepitant Concentration (ng/mL) for 50% Occupancy (EC₅₀)	Plasma Aprepitant Concentration (ng/mL) for 90% Occupancy (EC ₉₀)
0.03	Variable	5.5	50
0.1	Variable		
0.3	Variable		
3	Variable	_	
30	Variable	_	

Note: Occupancy was found to be dose-dependent. The study focused on the relationship between plasma concentration and occupancy rather than providing specific occupancy percentages for each dose.

Table 2: Clinical NK1 Receptor Occupancy of **Aprepitant** in Healthy Humans[3][4]

Aprepitant Dose (mg/day, oral)	Trough Striatal NK1 Receptor Occupancy (%) (at 24h post-dose)	Plasma Aprepitant Concentration (ng/mL) for 50% Occupancy	Plasma Aprepitant Concentration (ng/mL) for 90% Occupancy
10	>50	~10	~100
30	>80		
100	≥90	-	
300	>95	-	



Table 3: Time-Course of Brain NK1 Receptor Occupancy after Single Doses of Fos**aprepitant** (IV) and **Aprepitant** (Oral) in Healthy Humans[5][6]

Time Post-Dose	NK1R Occupancy (%) - 150 mg Fosaprepitant IV	NK1R Occupancy (%) - 165 mg Aprepitant Oral
Tmax (~30 min for IV, ~4h for oral)	100	≥99
24 hours	100	≥99
48 hours	≥97	≥97
120 hours	41-75	37-76

Experimental ProtocolsPreclinical PET Imaging Protocol (Gerbil Model)

This protocol is a synthesis of methodologies described in preclinical studies.[1][2]

1. Animal Preparation:

- · Male Mongolian gerbils are used.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.
- **Aprepitant** is dissolved in a suitable vehicle (e.g., 10% Gelucire) and administered orally at graded doses (e.g., 0.03, 0.1, 0.3, 3, and 30 mg/kg).
- A washout period of at least one week is maintained between scans for the same animal.

2. Radiotracer:

- [18F]FE-SPA-RQ is used as the radioligand for NK1 receptors.
- The specific radioactivity should be high to minimize receptor occupancy by the tracer itself.

3. PET Scanning:



- PET scans are performed approximately 4 hours after **aprepitant** administration.
- Animals are anesthetized (e.g., with isoflurane) for the duration of the scan.
- A series of dynamic PET scans are acquired using a small animal PET scanner.
- Scan duration can be up to 360 minutes to achieve a pseudo-equilibrium state of radioligand binding.
- 4. Data Analysis:
- PET images are reconstructed using appropriate algorithms.
- Regions of interest (ROIs) are drawn on the striatum (high receptor density) and cerebellum (reference region with negligible receptor density).
- The binding potential (BP_ND) is calculated using a suitable kinetic model, such as a simplified reference tissue model (SRTM).
- NK1 receptor occupancy is calculated using the following formula: Occupancy (%) =
 [(BP_ND_baseline BP_ND_drug) / BP_ND_baseline] x 100
- Plasma samples are collected to determine aprepitant concentrations using LC/MS/MS.
- The relationship between plasma aprepitant concentration and receptor occupancy is determined using a one-site competition model.

Clinical PET Imaging Protocol (Human Subjects)

This protocol is a composite of methodologies from human PET imaging studies with aprepitant.[3][4][5][6]

- 1. Subject Preparation:
- Healthy human subjects are recruited.
- Subjects undergo a physical examination and routine laboratory tests to ensure they are in good health.



- Subjects are required to fast for a specified period before the PET scan.
- Aprepitant is administered orally at various doses (e.g., 10, 30, 100, or 300 mg) once daily for a specified duration (e.g., 14 consecutive days).
- 2. Radiotracer:
- [18F]SPA-RQ or [18F]MK-0999 are used as the radioligands.
- The radiotracer is administered as an intravenous bolus injection.
- 3. PET Scanning:
- A baseline PET scan is performed before aprepitant administration.
- Post-dose PET scans are conducted at specified time points (e.g., 24 hours after the last dose).
- Dynamic PET scans are acquired for a duration of up to 330 minutes.
- Arterial blood sampling may be performed to measure the concentration of the radiotracer in plasma.
- 4. Data Analysis:
- PET data is reconstructed and co-registered with anatomical MRI scans.
- Regions of interest (ROIs) are delineated on the striatum and cerebellum.
- The ratio of striatal to cerebellar radioactivity is used to calculate receptor occupancy.
- Binding potential (BP_ND) can be calculated using models like the simplified reference tissue model (SRTM) or indirect kinetic models.
- Trough receptor occupancy is calculated 24 hours after the last dose of **aprepitant**.
- The relationship between aprepitant dose, plasma concentration, and brain NK1 receptor occupancy is analyzed.



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